molecular formula C18H18O7 B14467727 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one CAS No. 66157-57-1

1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one

Cat. No.: B14467727
CAS No.: 66157-57-1
M. Wt: 346.3 g/mol
InChI Key: NQHBRPANNYTLDN-UHFFFAOYSA-N
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Description

1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is a high-purity xanthone derivative supplied for scientific research and development. As a member of the xanthone class, this compound is of significant interest in pharmaceutical and cosmetic research due to the diverse biological activities associated with its core structure. Xanthones are known for their potent antioxidant properties, which form the basis for investigating their anti-ageing potential. Related xanthone compounds have been shown to regulate stress-response genes and key signaling pathways like MAPK, which are crucial in cellular defence and longevity mechanisms (Arch Pharm (Weinheim). 2019 Sep;352(9):e1900100. DOI: 10.1002/ardp.201900100 ). Furthermore, structurally similar xanthones exhibit multifunctional profiles, including anti-inflammatory and anti-allergic activities, by inhibiting the synthesis of pro-inflammatory mediators such as IL-6 and PGE2 in human macrophages (Cosmetics 2024, 11(6), 215; https://doi.org/10.3390/cosmetics11060215 ). This compound serves as a valuable building block and intermediate for the synthesis of more complex molecules and is used in various applications across chemistry, biology, and materials science. Researchers can utilize this pentamethoxy xanthone to explore its mechanism of action and potential applications in developing new therapeutic and cosmetic agents. Please note that this product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66157-57-1

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

1,3,4,5,8-pentamethoxyxanthen-9-one

InChI

InChI=1S/C18H18O7/c1-20-9-6-7-10(21-2)16-13(9)15(19)14-11(22-3)8-12(23-4)17(24-5)18(14)25-16/h6-8H,1-5H3

InChI Key

NQHBRPANNYTLDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OC)OC3=C(C2=O)C(=CC(=C3OC)OC)OC

Origin of Product

United States

Biosynthetic Pathways of Xanthones Preceding Methoxylation

Overview of Xanthone (B1684191) Biosynthesis in Higher Plants

The construction of the characteristic three-ring structure of xanthones is a convergent process. mdpi.comuniroma1.it It merges components from the shikimate pathway, which is responsible for the formation of Ring B, and the acetate-malonate (or polyketide) pathway, which contributes to the formation of Ring A. mdpi.comresearchgate.netresearchgate.net This dual origin is a hallmark of xanthone biosynthesis in the plant kingdom. mdpi.com

Shikimate Pathway Contribution to Ring B Formation

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other key aromatic compounds. frontiersin.orgmdpi.com In the context of xanthone synthesis, this pathway provides the C6-C1 aromatic unit that will become Ring B of the xanthone core. frontiersin.orgmdpi.com The pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) to produce shikimic acid. frontiersin.orgnih.gov

From shikimate, the pathway can proceed through two alternative routes to generate the benzophenone (B1666685) intermediate precursor: mdpi.comuniroma1.itnih.gov

L-Phenylalanine-dependent pathway: Observed in families like Hypericaceae, this route converts shikimate into L-phenylalanine. mdpi.comnih.gov The amino acid is then transformed into trans-cinnamic acid and subsequently into benzoic acid or its hydroxylated derivatives, which are activated to their Coenzyme A (CoA) esters (e.g., benzoyl-CoA). researchgate.netnih.gov

L-Phenylalanine-independent pathway: Utilized by plants in the Gentianaceae family, this pathway bypasses L-phenylalanine to form 3-hydroxybenzoic acid directly from an intermediate of the shikimate pathway. frontiersin.orgmdpi.comnih.gov This acid is then activated to 3-hydroxybenzoyl-CoA. nih.govresearchgate.net

These CoA esters are the final products of this branch of the pathway that enter the subsequent condensation step. nih.gov

Acetate (B1210297) Pathway Contribution to Ring A Formation

Concurrently, the acetate pathway (also known as the polyketide pathway) builds the structural foundation for Ring A. mdpi.comresearchgate.net This pathway starts with acetyl-CoA, the primary building block in cellular metabolism. wikipedia.org Through the action of acetyl-CoA carboxylase, acetyl-CoA is converted to malonyl-CoA. researchgate.net

The formation of Ring A is achieved through the sequential condensation of, typically, three molecules of malonyl-CoA with the benzoyl-CoA derivative supplied by the shikimate pathway. researchgate.netresearchgate.net This reaction is catalyzed by a key enzyme, benzophenone synthase (BPS), a type III polyketide synthase. frontiersin.orgresearchgate.net The process involves a series of decarboxylative Claisen condensations, ultimately leading to a poly-β-keto chain that undergoes intramolecular cyclization and aromatization to form the phloroglucinol-type A-ring characteristic of many xanthones. researchgate.netresearchgate.net

Role of Benzophenone Intermediates

The convergence of the shikimate and acetate pathways results in the formation of a critical class of intermediates: substituted benzophenones. mdpi.comnih.govrsc.org These molecules represent the first point at which the precursors for both aromatic rings are joined, forming the complete carbon skeleton of the eventual xanthone, albeit in an uncyclized form. nih.gov

2,3′,4,6-Tetrahydroxybenzophenone as a Key Precursor

Among various benzophenone derivatives, 2,3′,4,6-tetrahydroxybenzophenone stands out as the central intermediate in the biosynthesis of most xanthones in higher plants. mdpi.comnih.govmedchemexpress.com Both the L-phenylalanine-dependent and -independent routes ultimately lead to its formation. mdpi.comnih.gov

In the L-phenylalanine-dependent pathway (e.g., in Hypericum species), benzophenone synthase catalyzes the condensation of benzoyl-CoA and three malonyl-CoA units to produce 2,4,6-trihydroxybenzophenone (B1214741). nih.govresearchgate.net This intermediate is then hydroxylated at the 3' position by a specific hydroxylase enzyme to yield 2,3′,4,6-tetrahydroxybenzophenone. nih.govresearchgate.net

In the L-phenylalanine-independent pathway (e.g., in Centaurium erythraea), benzophenone synthase directly uses 3-hydroxybenzoyl-CoA as the starter molecule, which upon condensation with three malonyl-CoA units, forms 2,3′,4,6-tetrahydroxybenzophenone in a single enzymatic step. nih.govresearchgate.net

This specific hydroxylation pattern on the benzophenone is crucial for the subsequent oxidative cyclization step. nih.gov

Enzymatic Mechanisms in Xanthone Ring Closure

The final and defining step in the formation of the core xanthone structure is the intramolecular cyclization of the benzophenone intermediate. nih.govnih.gov This reaction transforms the open-chain precursor into the rigid, tricyclic dibenzo-γ-pyrone system. nih.gov

Regioselective Oxidative Intramolecular Coupling Reactions

The ring closure is not a simple dehydration but rather a regioselective oxidative phenol (B47542) coupling reaction. nih.govresearchgate.net This crucial transformation is catalyzed by enzymes, likely cytochrome P450 monooxygenases, which are often referred to as xanthone synthases. nih.govresearchgate.netresearchgate.net

The proposed mechanism involves a one-electron oxidation of a hydroxyl group on one of the aromatic rings, generating a phenoxy radical. nih.gov This highly reactive radical then attacks the other aromatic ring in an intramolecular fashion. nih.gov A subsequent loss of another electron and a proton rearomatizes the system, yielding the stable xanthone nucleus. nih.gov

The "regioselective" nature of this enzymatic reaction is critical. The enzyme's active site orients the 2,3′,4,6-tetrahydroxybenzophenone substrate in such a way that the oxidative coupling occurs between specific positions, leading to distinct xanthone substitution patterns. nih.govresearchgate.net For example, this selective cyclization is the branch point that leads to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are the foundational precursors for a vast array of more complex xanthone derivatives found in nature. nih.govnih.gov

Table of Key Pathways and Intermediates

Biosynthetic Stage Key Pathway Starting Precursors Key Intermediate/Product Resulting Structural Component
Ring B Formation Shikimate Pathway Phosphoenolpyruvate, Erythrose 4-phosphate Benzoyl-CoA or 3-Hydroxybenzoyl-CoA Aromatic Ring B
Ring A Formation Acetate Pathway Acetyl-CoA Malonyl-CoA (3 units) Aromatic Ring A
Skeleton Assembly Benzophenone Synthase Action Benzoyl-CoA derivative + 3x Malonyl-CoA 2,3′,4,6-Tetrahydroxybenzophenone Open-chain xanthone precursor

Table of Mentioned Compounds

Compound Name
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one
1,3,5-Trihydroxyxanthone
1,3,7-Trihydroxyxanthone
2,3′,4,6-Tetrahydroxybenzophenone
2,4,6-Trihydroxybenzophenone
3-Hydroxybenzoic acid
3-Hydroxybenzoyl-CoA
Acetyl-CoA
Benzoic acid
Benzoyl-CoA
Erythrose 4-phosphate
L-Phenylalanine
Malonyl-CoA
Phosphoenolpyruvate
Shikimic acid

Characterization of Biosynthetic Enzymes (e.g., from Hypericum spp., Centaurium erythraea, Garcinia mangostana)

The biosynthesis of the xanthone core is orchestrated by a series of specific enzymes that have been characterized in various plant species known for producing these compounds. nih.govnih.gov Key enzymes in this process include Benzophenone synthase (BPS), Benzophenone 3′-hydroxylase (B3′H), and Xanthone synthases (THXS).

Benzophenone Synthase (BPS): This enzyme catalyzes the initial condensation reaction. In species like Hypericum androsaemum and Garcinia mangostana, BPS utilizes benzoyl-CoA as a specific substrate, indicating a phenylalanine-dependent pathway. mdpi.com In contrast, the BPS in Centaurium species shows a preference for 3-hydroxybenzoyl-CoA, suggesting a phenylalanine-independent route. mdpi.com

Benzophenone 3′-hydroxylase (B3′H): This crucial enzyme is a cytochrome P450 monooxygenase (CYP81AA) that hydroxylates the benzophenone intermediate, 2,4,6-trihydroxybenzophenone (2,4,6-THB), to form 2,3′,4,6-tetrahydroxybenzophenone (2,3',4,6-THB). mdpi.comresearchgate.net This step is vital as 2,3',4,6-THB is the central precursor for the subsequent cyclization to the xanthone core. mdpi.comnih.gov

Xanthone Synthases (THXS): Following the formation of 2,3′,4,6-THB, regioselective oxidative coupling is mediated by xanthone synthase enzymes to form the tricyclic xanthone ring. nih.govnih.govfrontiersin.org These enzymes, also belonging to the cytochrome P450 family, determine the initial hydroxylation pattern of the xanthone core. mdpi.com Specifically, CYP81AA1 functions as 1,3,7-THX synthase, while CYP81AA2 acts as 1,3,5-THX synthase. mdpi.com The preferential expression of one over the other can vary between species. mdpi.com

Table 1: Key Biosynthetic Enzymes in Xanthone Core Formation

Enzyme Abbreviation Function Characterized In
Benzophenone synthase BPS Catalyzes the formation of the benzophenone intermediate. Hypericum spp., Centaurium erythraea, Garcinia mangostana nih.govnih.govfrontiersin.org
Benzophenone 3′-hydroxylase B3′H (CYP81AA) Hydroxylates the benzophenone intermediate to form 2,3′,4,6-THB. Hypericum spp., Centaurium erythraea mdpi.comresearchgate.net
1,3,7-Trihydroxyxanthone synthase 1,3,7-THXS (CYP81AA1) Catalyzes the cyclization of 2,3′,4,6-THB to form 1,3,7-THX. Hypericum spp. mdpi.com

Downstream Biosynthesis of Substituted Xanthones

Once the core xanthone structure is established, a wide array of derivatives are generated through further enzymatic modifications. These "downstream" pathways are responsible for the vast structural diversity observed in natural xanthones. researchgate.netnih.gov

Formation of Trihydroxyxanthone Precursors (e.g., 1,3,5-THX, 1,3,7-THX)

The formation of trihydroxyxanthones (THX) is the pivotal step that defines the basic substitution pattern of the resulting xanthone family. The central intermediate, 2,3′,4,6-tetrahydroxybenzophenone, undergoes an intramolecular regioselective oxidative coupling reaction. nih.govnih.govfrontiersin.org This cyclization is catalyzed by specific cytochrome P450 enzymes known as xanthone synthases. mdpi.com

Depending on the specific xanthone synthase enzyme present, one of two primary trihydroxyxanthone precursors is formed:

1,3,5-Trihydroxyxanthone (1,3,5-THX)

1,3,7-Trihydroxyxanthone (1,3,7-THX)

These two compounds are the core precursors for the majority of xanthones found in plants. nih.govnih.govfrontiersin.orgresearchgate.net They serve as the starting point for a plethora of downstream derivatives, including molecules like gentisin (B1671442) and α-mangostin (derived from 1,3,7-THX) and swertianolin (B1682846) (derived from 1,3,5-THX). nih.govnih.gov

Theoretical Pathways for Oxygenation and Methylation Patterns Leading to Pentamethoxy Substitutions

The creation of a pentamethoxy-substituted xanthone from a trihydroxy-precursor necessitates a series of subsequent hydroxylation and methylation events. While the precise enzymatic pathway leading to this compound is not fully elucidated, a theoretical pathway can be proposed based on known enzymatic reactions in xanthone biosynthesis. researchgate.net

The process begins with a trihydroxyxanthone core, such as 1,3,5-THX or 1,3,7-THX. This core would theoretically undergo two additional, site-specific hydroxylation reactions catalyzed by other P450 monooxygenases or hydroxylases. This would result in a pentahydroxyxanthone intermediate. For instance, starting with 1,3,5-THX, hydroxylations at the C-4 and C-8 positions would be required to generate a 1,3,4,5,8-pentahydroxyxanthone scaffold.

Following the complete oxygenation of the core, the five hydroxyl groups would then be sequentially methylated. This series of reactions is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from SAM to a hydroxyl group on the xanthone ring. The biosynthesis of other complex xanthones, such as α-mangostin in Garcinia mangostana, involves O-methylation as a key step. frontiersin.org Similarly, biosynthetic pathways in Centaurium species have been proposed to produce tetramethoxyxanthones from a 1,3,5-THX precursor, demonstrating the capacity for extensive methylation. mdpi.com

Therefore, the theoretical pathway to this compound involves:

Formation of a trihydroxyxanthone precursor (e.g., 1,3,5-THX).

Two subsequent, regioselective hydroxylation steps to form a pentahydroxyxanthone intermediate.

Five successive methylation steps catalyzed by OMTs to convert each hydroxyl group to a methoxy (B1213986) group, yielding the final pentamethoxy product.

This sequence of hydroxylation followed by methylation is a common strategy in plants for creating diverse and complex secondary metabolites. researchgate.net

Table 2: Compound Names Mentioned in This Article

Compound Name Abbreviation
1,3,5-Trihydroxyxanthone 1,3,5-THX
1,3,7-Trihydroxyxanthone 1,3,7-THX
2,4,6-Trihydroxybenzophenone 2,4,6-THB
2,3′,4,6-Tetrahydroxybenzophenone 2,3',4,6-THB
alpha-Mangostin
Gentisin
Swertianolin

Molecular and Cellular Biological Activity Investigations of Pentamethoxyxanthones and Analogues

Anti-Oncogenic Activity in Cell Line Models

Xanthones, a class of polyphenolic compounds, have been the subject of extensive research due to their potential as anti-cancer agents. Investigations into pentamethoxyxanthones and their analogues have revealed significant anti-oncogenic activity in various cancer cell line models. These activities are primarily attributed to their ability to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in malignant cells.

A range of xanthone (B1684191) derivatives has demonstrated potent, concentration-dependent cytotoxic and antiproliferative effects against numerous human tumor cell lines. nih.gov The efficacy of these compounds often correlates with their specific structural features, such as the number and arrangement of hydroxyl and methoxy (B1213986) groups. mdpi.com For instance, a study on four structurally similar prenylated xanthones in human colon cancer DLD-1 cells found that α-mangostin, β-mangostin, and γ-mangostin strongly inhibited cell growth at a concentration of 20 µM. mdpi.com Their antitumor efficacy was directly related to the number of hydroxyl groups. mdpi.com Similarly, phenylethanoid glycosides, another class of natural compounds, have shown significant cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7, MDA-MB-231) and ovarian cancer (OVCAR-3), with effects observed at concentrations of 200 to 300 μM. researchgate.net

The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity of Selected Xanthone Analogues on Various Cancer Cell Lines

Compound Cell Line IC50 Value Source
α-mangostin DLD-1 (Colon) < 20 µM mdpi.com
γ-mangostin DLD-1 (Colon) < 20 µM mdpi.com
Acteoside MCF-7 (Breast) 0.28 µM (72h) researchgate.net
Acteoside MDA-MB-231 (Breast) 0.26 µM (72h) researchgate.net

This table is interactive. Click on the headers to sort the data.

Beyond general cytotoxicity, a key attribute of promising anti-cancer agents is the ability to selectively induce apoptosis, or programmed cell death, in malignant cells while sparing normal cells. researchgate.net Several xanthone analogues have been shown to initiate apoptosis through various cellular mechanisms. For example, the antiproliferative effects of α-mangostin and γ-mangostin on colon cancer cells were found to be associated with the induction of apoptosis. mdpi.com

The process is often mediated through the intrinsic, or mitochondrial, pathway. This pathway involves an increase in reactive oxygen species (ROS) production, which leads to a reduction in the mitochondrial membrane potential. mdpi.com This disruption is coupled with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria into the cytosol. mdpi.com This event triggers a cascade of caspase activation (including caspase-9 and caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and ultimately, DNA fragmentation and cell death. mdpi.commdpi.com Studies on the compound vernodalin, isolated from Centratherum anthelminticum, demonstrated this precise mechanism in human breast cancer cells (MCF-7 and MDA-MB-231). mdpi.com Similarly, dulxanthone A was found to trigger apoptosis in HepG2 cells at higher concentrations through the upregulation of p53 and the intrinsic mitochondrial pathway. mdpi.com

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key mechanism by which anti-cancer drugs inhibit tumor proliferation. nih.gov Xanthones have been found to interfere with the cell cycle at specific checkpoints, preventing cancer cells from dividing. mdpi.com The tumor suppressor protein p53 plays a crucial role in this process; when activated by cellular stress like DNA damage, it can halt cell cycle progression to allow for repair or, if the damage is too severe, initiate apoptosis. nih.govmdpi.com

Different xanthone analogues can arrest the cell cycle at different phases. Research on DLD-1 colon cancer cells showed that α-mangostin and β-mangostin caused G1 phase arrest, while γ-mangostin induced an S phase arrest. mdpi.com These effects were linked to the modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (specifically cdc2), and the inhibitor p27. mdpi.com In another study, the flavonoid prunetrin (B192197) was shown to arrest liver cancer Hep3B cells in the G2/M phase, which was associated with decreased expression of cyclin B1, CDK1/CDC2, and CDC25c. nih.gov Dulxanthone A, at lower concentrations, was also found to induce cell cycle arrest in HepG2 cells. mdpi.com This ability to halt cell division underscores the therapeutic potential of these compounds in controlling cancer growth.

Antioxidative Properties and Reactive Oxygen Species Modulation

The unique scaffold of xanthones allows for a wide variety of substituents, which contributes to a broad range of biological activities, including significant antioxidant effects. mdpi.com These properties are crucial for counteracting oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net

Many xanthone derivatives exhibit potent free-radical scavenging activity. researchgate.net This capacity is commonly evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical.

The antioxidant potential of xanthones is heavily influenced by their molecular structure, particularly the presence of hydroxyl groups. For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) has been reported to possess radical-scavenging and metal-chelating activities. Similarly, a study on 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one demonstrated good DPPH radical scavenging potential that increased with concentration. The ability of these compounds to neutralize free radicals suggests they can help protect cells from oxidative damage, which is implicated in numerous diseases. mdpi.com

Table 2: Free Radical Scavenging Activity of Selected Xanthone Analogues

Compound/Extract Assay Result Source
(R/S)-3 (2-(aminomethyl)-9H-xanthen-9-one derivative) DPPH 31.7% scavenging researchgate.netnih.gov
(R/S)-3 (2-(aminomethyl)-9H-xanthen-9-one derivative) FRAP 0.184 mM Fe²⁺/L researchgate.netnih.gov
1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one DPPH Concentration-dependent scavenging

This table is interactive. Click on the headers to sort the data.

In addition to directly scavenging free radicals, certain xanthones can modulate the body's own defense systems by regulating the activity of endogenous antioxidant enzymes. researchgate.net The primary enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). SOD converts superoxide radicals into hydrogen peroxide, which is then broken down into harmless water and oxygen by catalase and GPX.

Several studies have highlighted the ability of xanthone analogues to enhance the activity of these protective enzymes.

Mangiferin (B1668620) , a C-glycosyl xanthone, was found to increase the activity of catalase by 44% in vitro. mdpi.com

α-mangostin has been shown to increase the activity of Nrf2-related antioxidant enzymes, including SOD and GPX, in a model of hydrogen peroxide-stressed cells. researchgate.net In another study using rat brain synaptosomes, α-mangostin significantly increased GPX activity.

A mangosteen pericarp extract administered to poultry exposed to oxidative stress was shown to increase the levels of total antioxidant capacity (T-AOC) as well as the activities of CAT, GSH-Px, and SOD in the liver.

Xanthones III and V , isolated from Calophyllum brasiliense, were able to prevent the depletion of glutathione reductase (GR) activity induced by a pro-oxidant in brain tissue homogenates.

Research on 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one Remains Undisclosed

Despite a thorough review of scientific literature, specific data on the molecular and cellular biological activities of the chemical compound this compound are not publicly available. Extensive searches for research investigating its anti-inflammatory effects, enzyme inhibition properties, and modulation of protein-protein interactions have yielded no specific results for this particular pentamethoxyxanthone.

While the broader class of xanthones, natural compounds found in various plants, has been the subject of numerous studies for their potential therapeutic benefits, research into the specific biological effects of this compound has not been published in accessible scientific journals or databases.

Investigations into other xanthone derivatives have shown promise in several areas outlined in the proposed article structure. For instance, studies on different xanthone compounds have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory mediators. Similarly, various xanthones have been evaluated for their ability to inhibit enzymes such as collagenase, elastase, hyaluronidase, and alpha-glucosidase. Furthermore, the potential for certain compounds to modulate critical protein-protein interactions, such as the MDM2-p53 pathway, is an active area of research in cancer therapeutics.

However, it is crucial to note that the biological activity of a chemical compound is highly specific to its unique molecular structure. The number and position of methoxy groups on the xanthen-9-one scaffold, as in the case of this compound, play a critical role in determining its biological function. Therefore, findings from other xanthone derivatives cannot be extrapolated to this specific compound.

The absence of published data prevents a detailed analysis of the anti-inflammatory effects, including the inhibition of pro-inflammatory mediators like Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2), for this compound. Likewise, there is no available information regarding its enzyme inhibition activities, specifically its effects on collagenase, elastase, hyaluronidase, or its potential as an alpha-glucosidase inhibitor. Finally, any role in the modulation of protein-protein interactions, such as the disruption of the MDM2-p53 interaction, remains uninvestigated in the public domain.

Protein-Protein Interaction Modulation

TAp73 Activation

Currently, there is a lack of publicly available scientific literature detailing the direct activation of the tumor suppressor protein TAp73 by this compound. Extensive searches of research databases did not yield studies specifically investigating the interaction between this particular pentamethoxyxanthone and the TAp73 pathway.

The p73 gene, a member of the p53 family, encodes various protein isoforms. The TAp73 isoforms, which contain the N-terminal transactivation domain, can activate the transcription of p53 target genes, leading to the induction of cell cycle arrest and apoptosis. plos.org Consequently, TAp73 is considered a tumor suppressor. nih.govnih.gov The activation of TAp73 is a therapeutic strategy being explored for cancer treatment, particularly in tumors with mutated p53. nih.govnih.govmdpi.com A variety of small molecules have been identified that can activate TAp73 and induce apoptosis in cancer cells. nih.govmdpi.com However, research has not yet established a direct role for this compound in this process.

Stress Response Gene Regulation

Investigations into the specific effects of this compound on stress response gene regulation are not currently available in published research. However, studies on analogous xanthone structures provide insight into how this class of compounds may interact with key stress response pathways. Research on the related compound 1,3,5,8-tetrahydroxy-9H-xanthen-9-one (referred to as XD-2) in the model organism Caenorhabditis elegans has demonstrated significant modulation of genes involved in stress resistance and longevity. researchgate.net

Modulation of daf-16, sir-2.1, akt-1, and age-1 Expression

In studies involving C. elegans subjected to oxidative stress induced by paraquat, the expression of several key genes in the insulin (B600854)/IGF-1 signaling (IIS) pathway, which plays a crucial role in longevity and stress resistance, was inhibited. researchgate.net However, treatment with the analogue 1,3,5,8-tetrahydroxy-9H-xanthen-9-one was found to reverse these inhibitory effects. researchgate.net The genes affected include daf-16, which encodes a FOXO transcription factor that is a central regulator of longevity and stress response, and sir-2.1, the worm ortholog of the sirtuin SIRT1, which is also involved in aging and stress resistance. researchgate.netplos.org Additionally, the expression of akt-1 and age-1, which are upstream negative regulators of daf-16 in the IIS pathway, was also restored by treatment with the tetrahydroxy analogue. researchgate.netwikipedia.org

Table 1: Effect of 1,3,5,8-tetrahydroxy-9H-xanthen-9-one on Gene Expression in C. elegans Under Paraquat-Induced Stress

GeneFunction in IIS PathwayEffect of ParaquatEffect of 1,3,5,8-tetrahydroxy-9H-xanthen-9-one Treatment
daf-16 Key transcription factor for longevity and stress resistanceInhibitionReversal of inhibition
sir-2.1 NAD-dependent deacetylase involved in agingInhibitionReversal of inhibition
akt-1 Serine/threonine-protein kinase, negative regulator of daf-16InhibitionReversal of inhibition
age-1 Phosphatidylinositol 3-kinase, negative regulator of daf-16InhibitionReversal of inhibition

Data derived from studies on the analogue compound 1,3,5,8-tetrahydroxy-9H-xanthen-9-one. researchgate.net

Upregulation of skn-1 and pmk-1 Genes

In the same studies on C. elegans, paraquat-induced oxidative stress led to an upregulation of the genes skn-1 and pmk-1. researchgate.net The gene skn-1, the ortholog of mammalian Nrf2, is a master regulator of the oxidative stress response. mdpi.comnih.govnih.gov The pmk-1 gene encodes a p38 MAP kinase, which is a key component of the innate immune and stress response pathways. mdpi.commdpi.com Treatment with 1,3,5,8-tetrahydroxy-9H-xanthen-9-one further increased the expression levels of both skn-1 and pmk-1, suggesting a potentiation of the cellular stress response. researchgate.net This indicates that the compound may promote longevity not just through direct antioxidant activity, but also by enhancing endogenous signaling pathways that manage stress. researchgate.net

Table 2: Effect of 1,3,5,8-tetrahydroxy-9H-xanthen-9-one on Stress Response Gene Expression in C. elegans

GeneFunctionEffect of ParaquatEffect of 1,3,5,8-tetrahydroxy-9H-xanthen-9-one Treatment
skn-1 Transcription factor for oxidative stress responseUpregulationFurther increased expression
pmk-1 p38 MAP kinase involved in stress responseUpregulationFurther increased expression

Data derived from studies on the analogue compound 1,3,5,8-tetrahydroxy-9H-xanthen-9-one. researchgate.net

Structure Activity Relationship Sar Studies of Substituted Xanthones

Impact of Methoxy (B1213986) vs. Hydroxy Substitutions on Biological Activity

The substitution pattern of methoxy (-OCH3) versus hydroxy (-OH) groups on the xanthone (B1684191) nucleus is a critical factor in determining the pharmacological profile of these compounds. Generally, the presence and number of hydroxyl groups are considered pivotal for activities such as antioxidant, anticancer, and enzyme inhibition.

Hydroxyl groups can contribute to biological activity through several mechanisms, including acting as hydrogen bond donors, which facilitates interaction with biological targets like enzymes and receptors. They are also crucial for the antioxidant properties of xanthones, as they can donate a hydrogen atom to scavenge free radicals. In contrast, methoxylation can alter the molecule's electronic properties, lipophilicity, and steric profile. While methoxylation can sometimes enhance bioavailability by increasing membrane permeability, it may also lead to a decrease in certain biological activities. For instance, some studies have indicated that the replacement of a hydroxyl group with a methoxy group can lead to a reduction in cytotoxic potency against cancer cell lines.

Comparative Analysis with 1,3,5,8-Tetrahydroxy-9H-xanthen-9-one

A comparative analysis of 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one with its hydroxylated analog, 1,3,5,8-Tetrahydroxy-9H-xanthen-9-one, highlights the profound impact of O-methylation on biological activity. 1,3,5,8-Tetrahydroxy-9H-xanthen-9-one has been noted for its anti-aging effects, which are linked to its antioxidant properties and its ability to regulate stress-response genes and MAPK signaling pathways. researchgate.net The potent antioxidant activity of this tetrahydroxyxanthone is largely attributed to the free hydroxyl groups at positions 1, 3, 5, and 8, which can readily participate in free radical scavenging.

In contrast, in this compound, these hydroxyl groups are capped as methoxy ethers. This modification would be expected to significantly diminish its direct antioxidant capacity. However, the increased lipophilicity conferred by the five methoxy groups might enhance its ability to cross cellular membranes, potentially leading to different intracellular targets or metabolic pathways. The biological profile of the pentamethoxy derivative is therefore likely to be substantially different from its tetrahydroxy counterpart, with a potential shift away from direct antioxidant effects towards other activities where the electronic and steric properties of methoxy groups are more influential.

Positional Effects of Substituents on Biological Potency

The regiochemistry of substituents on the xanthone scaffold plays a crucial role in determining biological potency. nih.gov Structure-activity relationship studies have consistently identified positions C-1, C-3, C-6, and C-8 as key locations that influence the biological activity of xanthones. nih.gov The substitution pattern on both aromatic rings (A and B) can significantly affect the molecule's interaction with biological targets.

Influence of Functional Groups on Selectivity and Activity

Beyond the fundamental comparison of methoxy and hydroxy groups, the presence of other functional groups can further modulate the selectivity and activity of xanthones. While this compound itself only contains methoxy groups, broader SAR studies have shown that the introduction of functionalities like prenyl, geranyl, furan, or pyran moieties can significantly enhance or alter biological effects. nih.gov

Computational Approaches to SAR Prediction (e.g., Matched Molecular Pairs)

Computational methods are increasingly utilized to predict the structure-activity relationships of xanthone derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to understand the structural features required for a particular biological activity and to predict the potency of new compounds. nih.govnih.gov

QSAR studies on xanthones have identified various molecular descriptors that correlate with their anticancer activity, including dielectric energy, the number of hydroxyl groups, the logarithm of the partition coefficient (LogP), and solvent-accessible surface area. nih.gov These models can be used to virtually screen libraries of xanthone derivatives to identify promising candidates for further investigation.

Molecular docking simulations can provide insights into the binding modes of xanthones with specific protein targets, such as kinases or enzymes involved in cancer pathology. nih.gov For instance, docking studies have been used to investigate the interactions of xanthones with targets like telomerase and cyclooxygenase-2 (COX-2). nih.gov

Advanced Research Methodologies and Analytical Techniques in Xanthone Studies

Spectroscopic Analysis for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of xanthones. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. ¹H NMR spectra reveal the number of different types of protons, their electronic environment, and proximity to other protons through chemical shifts (δ) and spin-spin coupling patterns. ¹³C NMR provides information on the number and type of carbon atoms, such as those in methoxy (B1213986) groups, aromatic rings, and the characteristic carbonyl carbon (C-9) of the xanthone (B1684191) core. unsri.ac.idscielo.br

Two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish specific connectivities. scielo.br HMQC correlates proton signals with the carbon atoms to which they are directly attached, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are vital for unambiguously assigning the positions of substituents, like the five methoxy groups in 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one, on the xanthone scaffold. unsri.ac.id

Illustrative NMR Data for a Xanthone Derivative While specific data for this compound is not publicly available, the following table for a related compound, 1,5-dihydroxy-3,6-dimethoxy-2,7-diprenylxanthone, illustrates the type of data obtained from NMR analysis. unsri.ac.id

Carbon No.¹³C NMR δ (ppm)¹H NMR δ (ppm), mult., J (Hz)
1159.78
489.906.50, s
8116.557.61, s
9180.38
3-OMe55.983.91, s
6-OMe61.123.96, s
1-OH12.95, s

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. This provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the precise elemental formula. mdpi.com For this compound (C₁₈H₁₈O₈), HRMS would be used to confirm this specific formula by matching the experimentally measured mass to the calculated exact mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing how the molecule breaks apart and offering clues to its connectivity. nist.gov

Example Mass Spectrometry Data for a Xanthone The table below shows mass spectrometry data for 1-hydroxyxanthone, demonstrating the information provided by this technique.

ParameterValue
Molecular FormulaC₁₃H₈O₃
Molecular Weight212.2008
Ionization MethodElectron Ionization
Major Fragment (m/z)212 (M+)

Data sourced from NIST WebBook for 1-hydroxy-9H-xanthen-9-one. nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies. For a xanthone like this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic rings and methoxy groups, C=C stretching from the aromatic system, C-O stretching from the ether linkages, and a strong, distinct absorption band for the C=O (carbonyl) group of the xanthen-9-one core. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The xanthone nucleus contains an extensive system of conjugated double bonds, which absorbs UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, showing wavelengths of maximum absorption (λmax), is characteristic of the xanthone chromophore and can be influenced by the type and position of substituents on the aromatic rings. utar.edu.my

Typical Spectroscopic Data Ranges for Xanthones

Spectroscopy TypeFunctional Group/SystemTypical Absorption Range
IRC=O (Carbonyl)~1650 cm⁻¹
IRC-O (Ether)~1050-1250 cm⁻¹
IRAromatic C=C~1450-1600 cm⁻¹
UV-VisXanthone Chromophore~230-320 nm

In Vitro and In Vivo Biological Assay Platforms

To investigate the biological effects of xanthones, researchers utilize a variety of standardized in vitro (cell-based) and in vivo (organism-based) assay platforms. These assays are designed to measure specific biological activities, such as antioxidant potential or interactions with protein targets.

The Cellular Antioxidant Activity (CAA) assay is a cell-based method that provides more biologically relevant data than simple chemical antioxidant tests. semanticscholar.orggoogle.com This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) inside cells. kamiyabiomedical.comzen-bio.com

The principle involves incubating cultured cells (e.g., human hepatocarcinoma HepG2 cells) with a cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). kamiyabiomedical.com Inside the cell, esterases cleave the diacetate to form non-fluorescent DCFH, which becomes trapped. Subsequently, a peroxyl radical generator like ABAP is added, which induces oxidative stress and converts DCFH to the highly fluorescent DCF. semanticscholar.org An antioxidant compound, if taken up by the cells, will scavenge these radicals and inhibit the formation of DCF. The antioxidant capacity is quantified by measuring the reduction in fluorescence intensity compared to control cells. semanticscholar.org Results are often expressed as quercetin (B1663063) equivalents, a standard reference antioxidant. zen-bio.commdpi.com

Yeast-based screening assays, particularly the yeast two-hybrid (Y2H) system, are powerful genetic tools used to discover protein-protein interactions in vivo. nih.govwikipedia.orgspringernature.com This technique can be adapted to screen for small molecules, such as xanthones, that may disrupt or promote specific protein interactions relevant to a disease pathway.

The basic principle of the Y2H system relies on splitting a transcription factor (e.g., GAL4) into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). nih.govwikipedia.org The "bait" protein is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. nih.gov This active transcription factor then drives the expression of a reporter gene (e.g., LacZ or a gene for nutrient synthesis), allowing for the identification of interacting pairs through a detectable signal or growth on selective media. nih.govsingerinstruments.com This system can be used to identify the cellular protein targets of a natural product like a xanthone derivative.

Cell Line Growth Inhibition Assays

No publicly available data from cell line growth inhibition assays specifically investigating the effects of this compound were found.

Caenorhabditis elegans Lifespan and Stress Response Models

There is no available research detailing the use of Caenorhabditis elegans as a model organism to evaluate the effects of this compound on lifespan and stress response.

Human Macrophage Models

Information regarding the study of this compound in human macrophage models is not available in the scientific literature.

Molecular Modeling and In Silico Studies

In silico studies, including molecular docking and predictive modeling, specifically for this compound have not been published.

Molecular Docking for Ligand-Protein Interactions

There are no published molecular docking studies detailing the ligand-protein interactions of this compound.

Predictive Modeling for Biological Activity

Predictive models for the biological activity of this compound are not described in the current literature.

Gene and Protein Expression Analysis

No studies were found that analyze the effects of this compound on gene and protein expression.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful technique used to measure the quantity of a specific RNA sequence. This methodology would be instrumental in determining how this compound may alter gene expression in target cells. The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in real-time.

In a hypothetical study, researchers might treat a specific cell line, for instance, a human cancer cell line, with this compound. Following treatment, RNA would be extracted from both treated and untreated (control) cells. qRT-PCR would then be performed to quantify the expression levels of genes known to be involved in cellular processes such as apoptosis, cell cycle regulation, or inflammation.

Table 1: Hypothetical qRT-PCR Analysis of Gene Expression Changes Induced by this compound

Gene TargetBiological FunctionPredicted Fold Change (Treated vs. Control)
BCL-2Apoptosis Regulator (Anti-apoptotic)-2.5
BAXApoptosis Regulator (Pro-apoptotic)+3.0
Cyclin D1Cell Cycle Regulator-2.0
p21Cell Cycle Inhibitor+4.5
TNF-αPro-inflammatory Cytokine-5.0

This table represents a hypothetical outcome to illustrate the application of qRT-PCR. The data is not based on actual experimental results for this compound.

The data generated from such an experiment would provide crucial insights into the molecular pathways modulated by the compound, guiding further investigation into its potential therapeutic applications.

Western Blotting for Protein Levels and Phosphorylation States

Western Blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It allows researchers to determine the relative abundance of specific proteins and to investigate their post-translational modifications, such as phosphorylation.

To assess the impact of this compound on protein expression and signaling pathways, cells would be treated with the compound, and cell lysates would be prepared. The proteins from the lysates would then be separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.

A key application of Western Blotting in this context would be to examine the phosphorylation status of proteins involved in signaling cascades. For example, researchers might investigate the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell proliferation and survival. Antibodies that specifically recognize the phosphorylated (active) forms of proteins like ERK, JNK, and p38 would be used.

Table 2: Hypothetical Western Blot Analysis of Protein Levels and Phosphorylation States

Protein TargetFunction/PathwayPredicted Change in Expression/Phosphorylation
Total ERK1/2MAPK SignalingNo significant change
Phospho-ERK1/2 (p-ERK1/2)MAPK Signaling (Activation)Decreased
Total AktPI3K/Akt SignalingNo significant change
Phospho-Akt (p-Akt)PI3K/Akt Signaling (Activation)Decreased
Cleaved Caspase-3Apoptosis ExecutionIncreased

This table is a hypothetical representation of potential Western Blot results and is for illustrative purposes only. No such data currently exists for this compound.

By analyzing both the total protein levels and their phosphorylated states, scientists could deduce the specific signaling pathways that are activated or inhibited by this compound, providing a deeper understanding of its cellular effects.

Future Research Directions and Conceptual Therapeutic Potential

Elucidating Undiscovered Molecular Targets and Pathways

A primary objective for future research is the comprehensive identification of the molecular targets and signaling pathways modulated by 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one. The broader class of xanthones is known to interact with numerous key cellular pathways implicated in various diseases. nih.gov For instance, many xanthone (B1684191) derivatives exert anti-inflammatory effects by regulating the NF-κB and MAPK signaling pathways, which control the expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govnih.govresearchgate.net Furthermore, xanthones have been shown to modulate pathways involved in oxidative stress, such as the Nrf2 pathway. mdpi.com

Future investigations should systematically screen this compound against panels of kinases, transcription factors, and other enzymes to pinpoint direct molecular interactions. Given the known activities of other xanthones, it is conceivable that this pentamethoxy derivative could influence pathways critical to cell proliferation, inflammation, and apoptosis. frontiersin.orgnih.gov Identifying these targets is the foundational step toward understanding its mechanism of action and conceptualizing its therapeutic utility.

Table 1: Potential Molecular Targets for this compound Based on Xanthone Class Activity

Target Class Specific Examples Potential Therapeutic Area
Transcription Factors NF-κB, Nrf2 Inflammation, Oxidative Stress, Cancer
Protein Kinases MAPK, PI3K/Akt Cancer, Inflammation, Neurodegeneration
Enzymes Topoisomerases, Cyclooxygenase (COX) Cancer, Inflammation

| Inflammasomes | NLRP3 | Inflammatory Diseases |

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The development of novel analogues based on the 1,3,4,5,8-pentamethoxyxanthone scaffold is a promising strategy to enhance biological activity and target specificity. nih.gov Diversity-oriented synthesis can be employed to create a library of derivatives for structure-activity relationship (SAR) studies. semanticscholar.org Synthetic strategies can involve modifying the existing methoxy (B1213986) groups, which are known to influence lipophilicity and target interaction. nih.gov For example, selective demethylation to hydroxyl groups could alter antioxidant capacity and hydrogen-bonding potential.

Furthermore, the introduction of different functional groups, such as halogens, amines, or prenyl groups, at various positions on the xanthone core could significantly impact bioactivity. semanticscholar.orgmdpi.com Prenylation, in particular, is a common modification in naturally occurring xanthones that often enhances antiproliferative effects. researchgate.net By systematically synthesizing and screening these new analogues, it will be possible to identify compounds with improved potency and selectivity for specific molecular targets, paving the way for the development of more effective therapeutic agents. nih.gov

Table 2: Strategies for Analogue Design and Synthesis

Modification Strategy Rationale Potential Outcome
Selective Demethylation Introduce hydroxyl groups to alter polarity and hydrogen bonding. Enhanced antioxidant activity, altered target binding.
Halogenation Modify electronic properties and membrane permeability. Increased potency and target affinity.
Prenylation/Geranylation Increase lipophilicity and mimic natural bioactive xanthones. Improved cellular uptake and antiproliferative activity. mdpi.com

| Introduction of Nitrogen-containing moieties | Add polar groups to modulate solubility and create new interaction points. | Altered pharmacokinetic properties and target specificity. |

Development of Advanced Analytical Techniques for Quantitation and Metabolite Profiling

To advance the preclinical and potential clinical development of this compound, robust and sensitive analytical methods are essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly techniques like LC-QTOF-MS or UPLC-MS/MS, will be crucial for both quantification and qualitative analysis. nih.govtandfonline.commdpi.com These methods offer the high sensitivity and specificity needed to measure the compound's concentration in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov

Table 3: Advanced Analytical Techniques and Their Applications

Technique Application Information Gained
UPLC-MS/MS Quantification in biological fluids. Pharmacokinetic parameters (absorption, distribution, metabolism, excretion).
LC-QTOF-MS Metabolite identification and structural elucidation. Biotransformation pathways, identification of active/toxic metabolites. tandfonline.com

| High-Resolution NMR | Definitive structural confirmation of metabolites. | Unambiguous structure of novel metabolites. nih.gov |

Integration of Omics Data (e.g., Proteomics, Metabolomics) to Understand Global Cellular Impact

A systems-biology approach, integrating various "omics" technologies, will be indispensable for understanding the comprehensive cellular impact of this compound. researchgate.net The simultaneous analysis of the transcriptome, proteome, and metabolome can provide a holistic view of the biological perturbations induced by the compound. nih.gov

For example, proteomics analysis can identify changes in protein expression and post-translational modifications, revealing the cellular pathways that are most affected. nih.gov Metabolomics can provide a snapshot of the metabolic state of the cell, highlighting alterations in key metabolic pathways like glycolysis or lipid metabolism. nih.gov Integrating these multi-omics datasets can help construct detailed molecular interaction networks, offering deeper insights into the compound's mechanism of action and identifying potential biomarkers for its activity. nih.govresearchgate.net This approach moves beyond a single-target focus to a more comprehensive understanding of the compound's system-wide effects.

Table 4: Omics Approaches for Mechanistic Insight

Omics Technology Type of Data Potential Insights
Transcriptomics (RNA-Seq) Gene expression profiles Identification of regulated genes and pathways.
Proteomics Protein abundance and modifications Elucidation of affected signaling networks and cellular machinery.
Metabolomics Small molecule metabolite levels Understanding of metabolic reprogramming and bioenergetic shifts. nih.gov

| Multi-omics Integration | Combined analysis of all datasets | Comprehensive view of cellular response, biomarker discovery. nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance efficacy, overcome resistance, and reduce toxicity. researchgate.net Future research should explore the potential synergistic effects of this compound when combined with other bioactive compounds or established therapeutic agents. nih.gov For instance, combining it with conventional chemotherapeutic drugs could potentially lower the required dose of the toxic agent, thereby mitigating side effects. mdpi.com

Studies have shown that some natural compounds can act as chemosensitizers, making cancer cells more susceptible to treatment. mdpi.com Similarly, in the context of inflammatory diseases, combining this xanthone derivative with other anti-inflammatory agents could lead to a more potent and comprehensive therapeutic effect. Investigating these combinations in various disease models is a critical step in evaluating the compound's potential role in multi-drug treatment regimens. nih.gov

Table 5: Potential Synergistic Combinations

Combination Partner Disease Context Rationale for Synergy
Doxorubicin/Paclitaxel Cancer Overcoming drug resistance, enhancing apoptosis.
Celecoxib (COX-2 Inhibitor) Inflammatory Disorders Targeting multiple inflammatory pathways for a broader effect.
Metformin Metabolic Syndrome Modulating complementary pathways in glucose and lipid metabolism.

| Neomycin | Bacterial Infections | Acting as an adjuvant to enhance antibiotic efficacy. nih.gov |

Conceptual Framework for its Role in Disease Intervention based on Molecular Mechanisms

Based on the known biological activities of the xanthone class, a conceptual framework for the therapeutic potential of this compound can be proposed. This framework connects its potential molecular mechanisms to specific disease states. Given the strong anti-inflammatory and antioxidant properties of many xanthones, this compound is a prime candidate for investigation in diseases driven by chronic inflammation and oxidative stress. nih.govfrontiersin.org

For example, in neurodegenerative diseases like Alzheimer's, where neuroinflammation and oxidative damage are key pathological features, the compound's ability to modulate pathways like NF-κB could be neuroprotective. nih.govresearchgate.net In oncology, if the compound is found to inhibit key protein kinases or induce apoptosis, it could be explored for its potential in treating various cancers. frontiersin.org This conceptual framework will guide hypothesis-driven research, focusing efforts on the most promising therapeutic applications based on a mechanistic understanding of the compound's action. mdpi.com

Table 6: Conceptual Therapeutic Framework

Potential Molecular Mechanism Target Disease Area Therapeutic Hypothesis
Inhibition of NF-κB and MAPK pathways Inflammatory Diseases (e.g., Arthritis, IBD) Reduces production of pro-inflammatory cytokines, alleviating chronic inflammation. nih.gov
Activation of Nrf2 signaling Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) Enhances endogenous antioxidant defenses, protecting neurons from oxidative stress. mdpi.com
Induction of Apoptosis via Caspase Activation Cancer Selectively triggers programmed cell death in malignant cells. nih.gov

| Modulation of Lipid and Glucose Metabolism | Metabolic Syndrome | Improves insulin (B600854) sensitivity and lipid profiles through interaction with metabolic regulators like PPARs. researchgate.netfrontiersin.org |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.